An In-depth Technical Guide to 8-Amino-5,7-dichloronaphthalen-2-ol
An In-depth Technical Guide to 8-Amino-5,7-dichloronaphthalen-2-ol
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and potential applications of 8-Amino-5,7-dichloronaphthalen-2-ol. The document provides an in-depth analysis of its chemical identity, physicochemical properties, plausible synthetic pathways, reactivity, and safety considerations, with a focus on its relevance in modern chemical research.
Chemical Identity and Core Structure
8-Amino-5,7-dichloronaphthalen-2-ol is a substituted naphthalenol derivative. The core structure consists of a naphthalene ring system functionalized with an amino group (-NH₂), a hydroxyl group (-OH), and two chlorine atoms (-Cl). The specific arrangement of these functional groups dictates its unique chemical behavior and potential for further chemical modification.
Key Identifiers:
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Chemical Name: 8-Amino-5,7-dichloronaphthalen-2-ol
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Molecular Formula: C₁₀H₇Cl₂NO[1]
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Molecular Weight: 228.07 g/mol [1]
The structural arrangement of its functional groups—an electron-donating amino group and a hydroxyl group, along with electron-withdrawing chlorine atoms on the aromatic scaffold—suggests a compound with interesting electronic properties and multiple sites for chemical reactions.
Caption: 2D Structure of 8-Amino-5,7-dichloronaphthalen-2-ol.
Physicochemical and Spectroscopic Properties
Quantitative data on the experimental physicochemical properties of 8-Amino-5,7-dichloronaphthalen-2-ol are not widely published. However, based on its structure and data from analogous compounds, we can infer its general characteristics. The presence of both an acidic hydroxyl group and a basic amino group makes it an amphoteric compound. The dichlorinated naphthalene core suggests low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.
| Property | Predicted Value / Information | Source / Rationale |
| Physical State | Solid at room temperature. | Based on analogous substituted naphthalenes. |
| Melting Point | Not experimentally determined in available literature. Likely >150 °C. | High molecular weight and polar functional groups suggest a relatively high melting point. For comparison, 5,7-Dichloro-8-hydroxy-2-methylquinoline melts at 108-112 °C. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol). | The large, nonpolar naphthalene core dominates, but the polar -OH and -NH₂ groups provide some affinity for polar solvents. |
| Spectroscopic Data | Spectroscopic data such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC are typically available from commercial suppliers upon request.[2][3] | These analytical techniques are standard for confirming the identity and purity of fine chemicals. |
| pKa | The hydroxyl group is expected to have a pKa around 9-10, while the conjugate acid of the amino group will have a pKa around 3-4. | Inferred from similar aminonaphthol compounds. The electron-withdrawing chlorine atoms would slightly decrease the basicity of the amino group and increase the acidity of the hydroxyl group. |
Synthesis and Manufacturing Insights
Conceptual Synthesis Workflow:
A logical retrosynthetic analysis suggests starting from a readily available naphthalenol or naphthylamine derivative. The key steps would involve controlled electrophilic aromatic substitution reactions to introduce the chloro, nitro (as a precursor to the amino group), and hydroxyl/amino moieties in the correct positions.
Caption: Conceptual workflow for the synthesis of 8-Amino-5,7-dichloronaphthalen-2-ol.
Protocol Considerations:
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Regioselectivity: The directing effects of the substituents are critical. The hydroxyl group is an ortho-, para-director, while the nitro group is a meta-director. The sequence of reactions must be carefully chosen to achieve the desired 2,5,7,8-substitution pattern.
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Purification: Intermediate and final products would likely require purification by column chromatography or recrystallization to achieve the high purity required for research and development applications.[4]
Chemical Reactivity and Stability Profile
The reactivity of 8-Amino-5,7-dichloronaphthalen-2-ol is governed by its three key functional groups.
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Amino Group (-NH₂): The primary aromatic amine can act as a nucleophile. It can be acylated, alkylated, and can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.
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Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base. It can undergo etherification and esterification reactions. It also activates the aromatic ring towards further electrophilic substitution.
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Dichlorinated Naphthalene Ring: The chlorine atoms are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or if activated by other groups. The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will deactivate it.
Stability and Storage: The compound is expected to be chemically stable under standard laboratory conditions.[5] However, like many amino-phenolic compounds, it may be sensitive to light and air (oxidation), leading to discoloration over time. For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light in a cool, dry place.[5][6]
Incompatible Materials: To prevent exothermic or hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Applications in Medicinal Chemistry and Drug Development
While specific biological activities for 8-Amino-5,7-dichloronaphthalen-2-ol are not documented, its structural motifs are present in many biologically active molecules, making it a valuable scaffold for drug discovery.
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Scaffold for Kinase Inhibitors: The aminonaphthalene core is a common feature in various kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of a kinase active site.
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Precursor for Antimalarial Drugs: 8-Aminoquinolines are a well-known class of antimalarial drugs (e.g., primaquine).[7] This naphthalenic analogue could be explored for similar applications, with the chlorine atoms potentially enhancing lipophilicity and modulating metabolic stability.
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Metal Chelating Agents: The vicinal amino and hydroxyl groups can potentially act as a bidentate ligand for metal ions. This property is relevant in diseases associated with metal dysregulation, such as neurodegenerative disorders.[4]
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Fluorescent Probes: Aminonaphthol derivatives are known to exhibit interesting photophysical properties and can be used as fluorescent probes.[8] The specific substitution pattern of this compound could lead to unique fluorescence characteristics sensitive to the local environment (e.g., pH, polarity).
Safety, Handling, and Storage
No specific toxicology data for 8-Amino-5,7-dichloronaphthalen-2-ol is available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Safety data for structurally similar compounds indicate the following potential hazards:
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Health Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6] Harmful if swallowed.[9]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[6]
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Handling: Avoid breathing dust, fumes, or vapors.[5] Wash hands and any exposed skin thoroughly after handling.[10]
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Storage: Store in a well-ventilated, dry place. Keep the container tightly closed and store locked up.[5][6]
In case of exposure, follow standard first-aid measures:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]
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Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical advice.[5][10]
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
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Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[9]
References
- AN PharmaTech Co Ltd. 8-Amino-5,7-dichloronaphthalen-2-ol|497151-50-5.
- PubChem. 8-Amino-5-chloronaphthalen-2-ol | C10H8ClNO | CID 154271503.
- DC Fine Chemicals.
- Fisher Scientific.
- Sloveca, Sasol Slovakia, spol. s r.o. NOVEL 8-7.
- Thermo Fisher Scientific.
- BLDpharm. 497151-50-5|8-Amino-5,7-dichloronaphthalen-2-ol.
- National Institutes of Health (NIH).
- BLDpharm. 118-46-7|8-Amino-2-naphthol.
- Canadian Journal of Chemistry.
- Sigma-Aldrich. 5,7-Dichloro-8-hydroxy-2-methylquinoline 98 72-80-0.
- MedchemExpress.com. 8-Amino-2-naphthol | Fluorescent Probe.
Sources
- 1. 8-Amino-5,7-dichloronaphthalen-2-ol|497151-50-5--AN PharmaTech Co Ltd [anpharma.net]
- 2. 497151-50-5|8-Amino-5,7-dichloronaphthalen-2-ol|BLD Pharm [bldpharm.com]
- 3. 118-46-7|8-Amino-2-naphthol|BLD Pharm [bldpharm.com]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. fishersci.com [fishersci.com]
